3-Pyridinecarboxamide, N-(3-pyridinylmethyl)-
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Overview
Description
3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- is an organic compound with the molecular formula C12H11N3O It is a derivative of nicotinamide, where the amide nitrogen is substituted with a 3-pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- typically involves the reaction of nicotinoyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the pyridine ring is substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amines.
Scientific Research Applications
3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler derivative of nicotinic acid with similar biological activities.
3-Pyridylnicotinamide: Another derivative with a different substitution pattern on the pyridine ring.
N-(4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide: A more complex compound with additional functional groups and potential therapeutic applications.
Uniqueness
3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-Pyridinecarboxamide, N-(3-pyridinylmethyl)-, also known by its chemical identifier 25297-38-5, has garnered attention in recent research for its potential biological activities, particularly in agricultural applications and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- is a pyridine derivative characterized by its amide functional group. The compound can undergo various chemical reactions, including oxidation to form corresponding N-oxides, which may influence its biological activity .
Agricultural Applications
Recent studies have highlighted the effectiveness of pyridine-3-carboxamide analogs in combating plant diseases. A notable study focused on the synthesis of novel pyridine-3-carboxamide analogs aimed at treating bacterial wilt in tomatoes caused by Ralstonia solanacearum. The research involved a multistep synthesis process and molecular docking studies to evaluate the binding affinities of these compounds .
Key Findings:
- Compound 4a : This specific analog exhibited significant disease resistance in tomato plants infected with R. solanacearum. It was found to enhance vegetative and reproductive growth, improve seed germination, and reduce infection rates in mechanically infected plants.
- Structure-Activity Relationship (SAR) : The study emphasized that the positions and types of substituents on the aromatic rings of the compounds strongly influenced their biological activity. Compound 4a was particularly effective due to its chloro and hydroxyl substituents .
Comparative Analysis of Pyridinecarboxamide Analog Efficacy
Compound | Substituents | Efficacy Against R. solanacearum | Growth Promotion |
---|---|---|---|
4a | Chloro (para), Hydroxyl (ortho) | High | Significant |
4b | Methyl (ortho) | Moderate | Moderate |
4c | No substituent | Low | Minimal |
Medicinal Chemistry Insights
Although primarily studied for agricultural purposes, the structural characteristics of 3-Pyridinecarboxamide derivatives suggest potential applications in medicinal chemistry as well. The amide linkage is known to enhance bioactivity in various classes of drugs, including anti-inflammatory and antimicrobial agents.
- Inhibition of Pathogen Growth : The compound's ability to inhibit bacterial growth may be linked to its interaction with bacterial enzymes or cell wall synthesis pathways.
- Plant Growth Promotion : The structural features that confer resistance to pathogens may also be responsible for promoting plant growth by enhancing nutrient uptake or stress resilience.
Case Studies and Research Findings
A case study involving the application of compound 4a in tomato cultivation demonstrated a marked reduction in disease incidence and an increase in overall plant health metrics. This study utilized both field trials and controlled experiments to validate the efficacy of the compound.
Research Methodology:
- Field Trials : Conducted over multiple growing seasons to assess long-term efficacy.
- Controlled Experiments : Included molecular docking simulations to predict interactions with target proteins in R. solanacearum.
Properties
CAS No. |
25297-38-5 |
---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c16-12(11-4-2-6-14-9-11)15-8-10-3-1-5-13-7-10/h1-7,9H,8H2,(H,15,16) |
InChI Key |
CTYJYIUAVUAELH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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